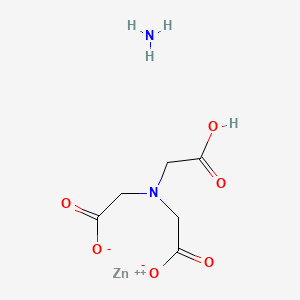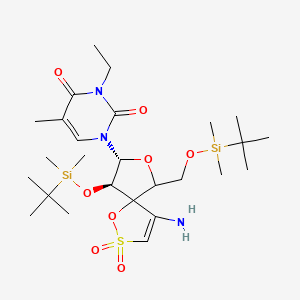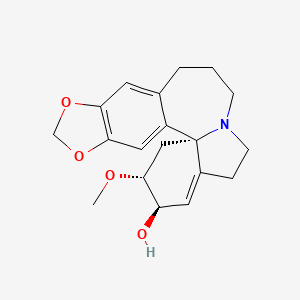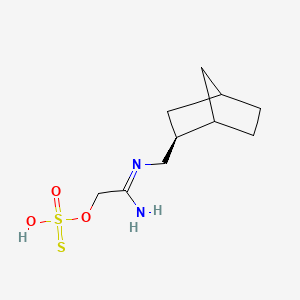
1,2-Dichloro-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a chlorinated alcohol and is known for its use as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound is a colorless to pale yellow liquid with a characteristic odor.
Méthodes De Préparation
1,2-Dichloro-1-propanol can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions and results in the formation of this compound.
Industrial Production: Industrially, this compound can be produced by the hydrochlorination of glycerol.
Analyse Des Réactions Chimiques
1,2-Dichloro-1-propanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of epichlorohydrin.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids. Reduction reactions can convert it to simpler alcohols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,2-dichloro-1-propanol involves its interaction with cellular components. It has been shown to induce ferroptosis, a type of cell death, by inhibiting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus. This suppression affects the expression of downstream target proteins involved in cellular antioxidant defense .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-1-propanol can be compared with other chlorinated alcohols:
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1-propanol: Another isomer with different chlorine atom positions, used in similar applications but with distinct chemical properties.
This compound is unique due to its specific reactivity and applications in the synthesis of various industrial and pharmaceutical compounds.
Propriétés
| 108026-03-5 | |
Formule moléculaire |
C3H6Cl2O |
Poids moléculaire |
128.98 g/mol |
Nom IUPAC |
1,2-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c1-2(4)3(5)6/h2-3,6H,1H3 |
Clé InChI |
FLTSEOGWHPJWRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)


